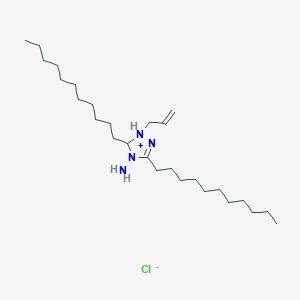
2-Chloro-7-methoxy-4-propylquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-7-methoxy-4-propylquinazoline is a quinazoline derivative, a class of compounds known for their diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-methoxy-4-propylquinazoline typically involves the reaction of appropriate substituted anilines with formamide derivatives. One common method includes the cyclization of 2-chloro-7-methoxyaniline with propyl isocyanate under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-7-methoxy-4-propylquinazoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding quinones, while reduction can lead to the formation of amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution: Formation of 2-amino-7-methoxy-4-propylquinazoline.
Oxidation: Formation of quinazoline quinones.
Reduction: Formation of this compound amines.
Coupling: Formation of biaryl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antibacterial properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-7-methoxy-4-propylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer and antibacterial therapies .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-7-methoxyquinazoline
- 2-Chloro-4-propylquinazoline
- 7-Methoxy-4-propylquinazoline
Uniqueness
2-Chloro-7-methoxy-4-propylquinazoline is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of the chloro, methoxy, and propyl groups allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
58487-58-4 |
|---|---|
Formule moléculaire |
C12H13ClN2O |
Poids moléculaire |
236.70 g/mol |
Nom IUPAC |
2-chloro-7-methoxy-4-propylquinazoline |
InChI |
InChI=1S/C12H13ClN2O/c1-3-4-10-9-6-5-8(16-2)7-11(9)15-12(13)14-10/h5-7H,3-4H2,1-2H3 |
Clé InChI |
KUAJPDMFKIEQSG-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NC(=NC2=C1C=CC(=C2)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Methoxy-N,N-dimethyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14602670.png)


![1-{1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14602686.png)






![3,6-Diphenyl-4-(pyridin-3-yl)-2H-furo[3,2-b]pyrrole-2,5(4H)-dione](/img/structure/B14602754.png)

